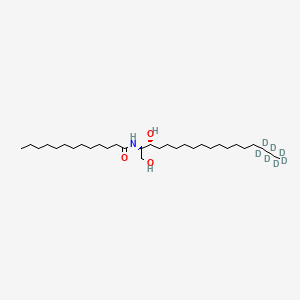
N-Tridecanoyl-D-erythro-sphinganine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Tridecanoyl-D-erythro-sphinganine-d7: is a deuterium-labeled derivative of N-Tridecanoyl-D-erythro-sphinganine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various biochemical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Tridecanoyl-D-erythro-sphinganine-d7 involves the incorporation of deuterium into the sphinganine backbone. This can be achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis of the sphinganine molecule. The tridecanoyl group is then introduced through an acylation reaction, typically using tridecanoic acid or its derivatives under appropriate reaction conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions: N-Tridecanoyl-D-erythro-sphinganine-d7 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sphinganine backbone can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the tridecanoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sphinganine derivatives
Applications De Recherche Scientifique
N-Tridecanoyl-D-erythro-sphinganine-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Employed in studies of sphingolipid metabolism and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sphingolipid-based drugs.
Industry: Applied in the development of new drugs and therapeutic agents targeting sphingolipid pathways
Mécanisme D'action
The mechanism of action of N-Tridecanoyl-D-erythro-sphinganine-d7 involves its incorporation into sphingolipid metabolic pathways. The deuterium labeling allows for precise tracking of the compound within biological systems. It interacts with various enzymes and receptors involved in sphingolipid metabolism, providing insights into the molecular targets and pathways affected by sphingolipid-based drugs .
Comparaison Avec Des Composés Similaires
N-Tridecanoyl-D-erythro-sphinganine: The non-deuterated version of the compound.
N-Tridecanoyl-D-erythro-sphingosine: A similar compound with a different sphingoid base.
N-Tridecanoyl-D-erythro-sphinganine-d3: A partially deuterated version of the compound
Uniqueness: N-Tridecanoyl-D-erythro-sphinganine-d7 is unique due to its complete deuteration, which provides enhanced stability and allows for more accurate tracing in biochemical studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Propriétés
Formule moléculaire |
C31H63NO3 |
|---|---|
Poids moléculaire |
504.9 g/mol |
Nom IUPAC |
N-[(2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadecan-2-yl]tridecanamide |
InChI |
InChI=1S/C31H63NO3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-30(34)29(28-33)32-31(35)27-25-23-21-19-14-12-10-8-6-4-2/h29-30,33-34H,3-28H2,1-2H3,(H,32,35)/t29-,30+/m0/s1/i1D3,3D2,5D2 |
Clé InChI |
BORMXTJNNOUFST-HPTDKJJTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















